Product packaging for 1-Benzyl-4,4-dimethoxypiperidin-3-ol(Cat. No.:CAS No. 83763-31-9)

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Cat. No.: B1274167
CAS No.: 83763-31-9
M. Wt: 251.32 g/mol
InChI Key: ANEFKQJYRFOSON-UHFFFAOYSA-N
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Description

Structural Significance and Heterocyclic Framework Analysis

The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol is characterized by a central piperidine (B6355638) ring, which is a six-membered heterocycle containing a nitrogen atom. The nitrogen atom is substituted with a benzyl (B1604629) group, which can influence the compound's steric and electronic properties. The piperidine ring is further substituted at the 3- and 4-positions. A hydroxyl (-OH) group is located at the 3-position, and two methoxy (B1213986) (-OCH3) groups are attached to the 4-position, forming a ketal functionality.

The presence of the hydroxyl group and the ketal at adjacent positions on the piperidine ring are key structural features. The stereochemistry at the 3-position, bearing the hydroxyl group, introduces a chiral center, meaning the compound can exist as different stereoisomers. The piperidine ring itself can adopt various conformations, typically a chair conformation, to minimize steric strain. The orientation of the substituents (axial or equatorial) on the ring will have a significant impact on the molecule's reactivity and its interactions with biological targets in further applications.

Table 1: Key Structural Features of this compound

FeatureDescription
Core HeterocyclePiperidine
N-substituentBenzyl group
C3-substituentHydroxyl group
C4-substituentTwo Methoxy groups (Ketal)
ChiralityChiral center at C3

Academic Importance as a Chemical Entity and Synthon Precursor

The academic importance of this compound lies predominantly in its utility as a synthetic precursor. A notable example of its application is in the synthesis of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel. epo.org The ROMK channel is a target for the development of novel diuretics that could potentially treat hypertension and heart failure. epo.org

In a patented synthetic route, this compound serves as a key intermediate. epo.org The synthesis of this compound starts from 1-benzylpiperidin-4-one. epo.org A solution of iodine in methanol (B129727) is added to a mixture of 1-benzylpiperidin-4-one and potassium hydroxide (B78521) in methanol. epo.org This reaction, after being stirred for 18 hours and concentrated, yields this compound. epo.org This intermediate is then utilized in subsequent steps to build more complex molecules designed to inhibit the ROMK channel. epo.org

The reactivity of the hydroxyl group and the stability of the ketal and N-benzyl groups under specific conditions make this compound a strategic choice for multi-step syntheses. The benzyl group can serve as a protecting group for the piperidine nitrogen, which can be removed at a later stage of the synthesis if required. The hydroxyl group provides a reactive handle for further functionalization, such as oxidation, esterification, or etherification.

Overview of Current Research Trajectories and Underexplored Areas

Current research involving this compound is primarily directed by its role as an intermediate in the synthesis of pharmaceutically relevant compounds, as exemplified by the development of ROMK inhibitors. epo.org The research trajectory, therefore, follows the broader goals of the drug discovery programs it supports.

While its utility in the synthesis of ROMK inhibitors is documented, the full potential of this compound as a versatile chemical building block appears to be an underexplored area. There is a lack of extensive published research focusing on the diverse synthetic possibilities of this specific molecule. Further investigations could explore its use as a precursor for other classes of biologically active piperidine derivatives. For instance, the unique substitution pattern could be exploited to synthesize novel analogs for different therapeutic targets. The development of stereoselective syntheses of this compound and the exploration of the differential biological activities of its enantiomers represent further avenues for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO3 B1274167 1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS No. 83763-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4,4-dimethoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFKQJYRFOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003805
Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83763-31-9
Record name 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol
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Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Record name 1-Benzyl-4,4-dimethoxypiperidin-3-ol
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Record name 1-benzyl-4,4-dimethoxypiperidin-3-ol
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Advanced Synthetic Strategies and Methodological Considerations for 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol

Retrosynthetic Analysis and Key Disconnections for Piperidine (B6355638) Ring Assembly

Retrosynthetic analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol suggests several logical disconnections for the formation of the core piperidine ring. The piperidine scaffold is a prevalent motif in numerous natural products and pharmaceuticals, leading to the development of diverse synthetic strategies. nih.govnih.gov

A primary disconnection strategy involves breaking the C-N bonds, which points towards cyclization of an acyclic amino precursor. For instance, a 1,5-dicarbonyl compound or its equivalent can undergo reductive amination with benzylamine (B48309) to form the piperidine ring. Another common approach is the intramolecular cyclization of a δ-amino alcohol or a related functionalized precursor. dtic.mil

More advanced and modular approaches, such as the [5+1] cycloaddition, offer a highly flexible method for constructing substituted piperidines. nih.gov This strategy involves the reaction of a five-atom component with a one-atom component to assemble the six-membered ring. Additionally, the hydrogenation of a corresponding substituted pyridine (B92270) precursor represents a fundamental route to the piperidine core, although achieving the desired substitution and stereochemistry can be challenging. nih.gov The Hofmann-Löffler-Freytag reaction, a radical-mediated process, provides a pathway for the δ C-H amination of acyclic amines, offering another potential, albeit less direct, route to the piperidine skeleton. nih.gov

A plausible retrosynthetic pathway for this compound is depicted below. The target molecule can be traced back to the key intermediate, 1-benzylpiperidin-3,4-dione. This dione can be conceptually assembled from simpler acyclic precursors through established methods like the Dieckmann condensation followed by functional group manipulations. dtic.mil

Simplified Retrosynthetic Scheme:

Target: this compound

Precursor 1: 1-Benzyl-4,4-dimethoxypiperidin-3-one (via reduction)

Precursor 2: 1-Benzylpiperidin-3,4-dione (via ketalization of the 4-keto group)

Precursor 3: Acyclic amino diester (via Dieckmann condensation and subsequent steps)

Stereocontrolled Approaches for the Piperidin-3-ol Moiety

Achieving stereocontrol at the C3 position is crucial for the synthesis of specific stereoisomers of this compound. This involves the strategic introduction of the hydroxyl group with a defined spatial orientation.

Enantioselective and Diastereoselective Synthesis

The stereoselective reduction of a prochiral ketone, such as 1-benzyl-4,4-dimethoxypiperidin-3-one, is a primary method for introducing the chiral alcohol moiety.

Diastereoselective Synthesis: If the piperidine ring already contains a stereocenter, it can direct the stereochemical outcome of the ketone reduction, leading to a diastereoselective synthesis. For instance, substituents at other positions on the ring can sterically hinder one face of the carbonyl group, favoring hydride attack from the less hindered face. researchgate.net

Enantioselective Synthesis: To produce a single enantiomer from a prochiral precursor, asymmetric methods are required. This can be achieved through the use of chiral reducing agents or by employing enzymatic resolutions. Chemoenzymatic methods, for example, can asymmetrically reduce N-Boc-piperidin-3-one to the corresponding (S)-alcohol with high enantioselectivity, demonstrating a powerful approach for creating chiral piperidin-3-ols. researchgate.net A similar strategy could be adapted for the target molecule.

Application of Chiral Auxiliaries and Asymmetric Catalysis

The use of chiral auxiliaries and asymmetric catalysis represents a more sophisticated level of stereocontrol. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org In piperidine synthesis, carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have been successfully employed to achieve high diastereoselectivity in the formation of substituted piperidines. researchgate.netcdnsciencepub.com The auxiliary can be attached to the nitrogen atom, influencing subsequent transformations like reductions or cyclizations before being cleaved to yield the chiral product.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to generate an enantiomerically enriched product. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been used to synthesize enantioenriched 3-substituted piperidines from dihydropyridine precursors. nih.govorganic-chemistry.org Similarly, L-proline has been used as an organocatalyst in the asymmetric aldol reaction to create chiral centers that can be subsequently elaborated into bicyclic piperidines. nih.gov For the synthesis of this compound, a chiral transition-metal catalyst could be employed for the asymmetric hydrogenation or transfer hydrogenation of the corresponding enamine or ketone precursor.

The table below summarizes various catalytic systems that have been applied to the synthesis of chiral piperidines, which could be adapted for the target compound.

Catalyst/MethodSubstrate TypeProduct TypeKey Feature
Rh-catalyzed asymmetric reductive HeckDihydropyridines3-Aryl/Vinyl PiperidinesHigh yield and enantioselectivity. nih.govorganic-chemistry.org
Ketoreductase (KRED)N-Boc-piperidin-3-one(S)-N-Boc-piperidin-3-olHigh enantioselectivity (>99.5% ee). researchgate.net
L-prolineAldehydes and KetonesAldol products for piperidine synthesisEnantioselective C-C bond formation. nih.gov
Chiral Cu catalystAcyclic aminesChiral PiperidinesEnantioselective δ C-H cyanation. nih.gov

Regioselective Installation of the 4,4-Dimethoxy Functionality

The gem-dimethoxy group at the C4 position is a ketal functionality, typically installed by protecting a ketone. The regioselectivity of this installation is critical, especially if other carbonyl groups are present.

Methodologies for Ketone Precursor Derivatization

The most straightforward method for introducing the 4,4-dimethoxy group is the ketalization of a piperidin-4-one precursor. nih.govchemrevlett.com The synthesis of substituted piperidin-4-ones is well-established, often relying on the Mannich reaction or Dieckmann condensation. dtic.milresearchgate.net

The general procedure involves reacting the ketone, 1-benzylpiperidin-4-one or a related intermediate, with methanol (B129727) in the presence of an acid catalyst. Common catalysts include mineral acids (e.g., HCl), p-toluenesulfonic acid, or Lewis acids. The reaction is typically driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent like trimethyl orthoformate.

Reaction Scheme for Ketalization: 1-Benzylpiperidin-4-one + 2 CH₃OH ⇌ 1-Benzyl-4,4-dimethoxypiperidine + H₂O (in the presence of H⁺)

If the synthesis starts from 1-benzylpiperidin-3,4-dione, selective protection of the C4 ketone is necessary. The C4 ketone is generally less sterically hindered and more reactive than a potential C3 ketone, which can often allow for regioselective ketalization under carefully controlled conditions.

Direct Gem-Dimethoxylation Techniques

Direct gem-dimethoxylation refers to methods that install the two methoxy (B1213986) groups without proceeding through an isolated ketone intermediate. While less common for this specific transformation, modern organic synthesis offers various methods for gem-difunctionalization.

One potential approach could involve the reaction of a suitable precursor, such as an enol ether or a vinylogous ester derived from a piperidone, with an electrophilic methoxylating agent. However, the most practical and widely used "direct" method remains the in-situ formation and reaction of the ketone with an orthoformate, such as trimethyl orthoformate (TMOF), under acidic catalysis. TMOF acts as both the methanol source and a water scavenger, efficiently driving the reaction towards the ketal product.

Alternative strategies could theoretically involve the oxidative cleavage of a C4-exocyclic double bond in the presence of methanol or the reaction of a gem-dihalo-piperidine at the C4 position with sodium methoxide, though these routes are more complex and less common than standard ketalization procedures.

Strategies for Selective Functionalization at the 3-Hydroxyl Position

The hydroxyl group at the C-3 position of the piperidine ring is a key functional handle for further molecular elaboration. Its reactivity necessitates strategic protection or selective introduction to achieve desired chemical transformations elsewhere in the molecule.

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to ensure chemoselectivity. bham.ac.uk An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is critical for sequential modifications. sigmaaldrich.com For a molecule like this compound, the 3-hydroxyl group and the N-benzyl group represent two key functionalities that may require selective manipulation.

The selection of a suitable protecting group for the 3-hydroxyl position depends on the planned subsequent reaction conditions. bham.ac.uk Common protecting groups for alcohols include silyl ethers, esters, and benzyl (B1604629) ethers. An orthogonal strategy would involve protecting the 3-hydroxyl group with a group that is stable to the conditions used for potential de-benzylation of the nitrogen, and vice-versa.

For instance, a tert-butyldimethylsilyl (TBDMS) ether could be used to protect the hydroxyl group. TBDMS ethers are stable under a wide range of conditions but can be selectively cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This deprotection condition would not affect the N-benzyl group, which is typically removed via catalytic hydrogenation. Conversely, the N-benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) without cleaving the TBDMS ether. This represents an effective orthogonal pair.

Another orthogonal strategy involves using an acetate ester to protect the hydroxyl group. Acetates are readily cleaved under basic conditions (e.g., hydrolysis with sodium hydroxide (B78521) or potassium carbonate in methanol), which would not affect the N-benzyl group. This allows for the selective deprotection of the alcohol for further functionalization while the nitrogen remains protected.

Table 1: Orthogonal Protecting Group Strategies for the 3-Hydroxyl Group
Protecting Group (PG)Protection ReagentDeprotection ConditionsOrthogonal to N-Benzyl Group Removal (Hydrogenolysis)
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF, HF, or AcOHYes
Acetyl (Ac)Acetic Anhydride, PyridineK₂CO₃/MeOH or LiOHYes
Benzyl (Bn)Benzyl Bromide, NaHH₂, Pd/CNo (cleaved simultaneously)
p-Methoxybenzyl (PMB)PMB-Cl, NaHDDQ or CANYes

The introduction of a hydroxyl group at the C-3 position of the piperidine ring can be achieved through various methods, including the reduction of a corresponding ketone or the ring-opening of an epoxide. Direct C-H hydroxylation is a more advanced and atom-economical approach, though it can be challenging to control regioselectivity. d-nb.infonih.gov

One common strategy involves the synthesis of a precursor like 1-benzyl-4-piperidone. chemicalbook.comresearchgate.net The ketone at the 4-position can be converted to an enolate and then reacted with an electrophilic oxygen source, such as a peroxide or an oxaziridine, to introduce the hydroxyl group at C-3. However, a more established route involves the reduction of an intermediate diketone or the stereoselective reduction of a 3-keto-piperidine derivative.

A highly effective method for introducing the 3-hydroxyl group with specific stereochemistry involves the epoxidation of a double bond. For example, a precursor such as 1-benzyl-1,2,3,6-tetrahydropyridine can be synthesized. Epoxidation of the double bond using an agent like meta-chloroperoxybenzoic acid (mCPBA) yields 1-benzyl-3,4-epoxypiperidine. Subsequent regioselective ring-opening of this epoxide with a nucleophile, such as water or a hydroxide source, can yield the desired 3-ol product. researchgate.netresearchgate.net The regioselectivity of the epoxide opening is a critical factor, often influenced by the choice of catalyst and reaction conditions. researchgate.net

Direct C-H amination followed by hydrolysis presents another potential, albeit less common, pathway. Methods involving iodine-catalyzed C-H amination under visible light have been developed for piperidine synthesis and could be adapted for functionalization. acs.org

N-Alkylation with the Benzyl Moiety: Optimization and Mechanistic Insights

The introduction of the benzyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. This transformation is typically achieved via nucleophilic substitution (N-alkylation) of a piperidine precursor with a benzyl halide, such as benzyl bromide or benzyl chloride. echemi.combeilstein-journals.org

The reaction generally proceeds via an SN2 mechanism, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion. The efficiency of this reaction is dependent on several factors that can be optimized.

Key Optimization Parameters:

Base: A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). echemi.com

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are often preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. chemicalbook.com

Temperature: The reaction is often heated to increase the rate of reaction. Microwave-assisted heating has been shown to significantly reduce reaction times. echemi.com

Alkylating Agent: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion. d-nb.infobeilstein-journals.org

Mechanistic studies have shown that for N-benzylation of piperidines, the reaction kinetics and stereochemical outcome can be influenced by substituents on both the piperidine ring and the benzyl group. rsc.org The transition state involves the approach of the nitrogen lone pair to the σ* orbital of the C-X bond (where X is the halogen) of the benzyl halide.

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Selectivity

Pathway A: Starting from 1-Benzyl-4-piperidone This is a common and direct approach.

Bromination: Reaction of 1-benzyl-4-piperidone with a brominating agent (e.g., Br₂) to form 3-bromo-1-benzyl-4-piperidone.

Ketalization: Protection of the ketone at C-4 as a dimethyl ketal using methanol and an acid catalyst. This step simultaneously substitutes the bromine at C-3 with a methoxy group. A subsequent hydrolysis step might be needed to form the alcohol.

Reduction: A more controlled approach involves reducing the 3-bromo-1-benzyl-4-piperidone to the corresponding bromohydrin, followed by ketalization and then reductive debromination.

Pathway B: Starting from Pyridine This route builds the piperidine ring from a readily available aromatic heterocycle.

Benzylation: Reaction of pyridine with benzyl chloride to form the N-benzylpyridinium salt.

Reduction: Partial reduction of the pyridinium salt to 1-benzyl-1,2,3,6-tetrahydropyridine.

Epoxidation: Treatment with mCPBA to form 1-benzyl-3,4-epoxypiperidine. researchgate.net

Ring-opening and Ketalization: A multi-step sequence would be required to open the epoxide to a diol, selectively oxidize the 4-hydroxyl to a ketone, and then perform ketalization. A more direct route from the epoxide is challenging.

Pathway C: Dieckmann Condensation Approach This pathway constructs the piperidine ring from acyclic precursors.

Michael Addition: Reaction of benzylamine with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester)benzylamine.

Dieckmann Condensation: Intramolecular cyclization using a strong base (e.g., sodium methoxide) to form a β-keto ester.

Hydrolysis & Decarboxylation: Acidic workup to hydrolyze the ester and decarboxylate, yielding 1-benzyl-4-piperidone. chemicalbook.com

Functionalization: Subsequent steps to introduce the 3-hydroxyl and 4,4-dimethoxy groups as in Pathway A.

Table 2: Comparative Analysis of Synthetic Pathways
MetricPathway A (from 1-Benzyl-4-piperidone)Pathway B (from Pyridine)Pathway C (Dieckmann Condensation)
Efficiency (Overall Yield)Moderate to Good. Fewer steps from a complex starting material.Variable. Can be efficient but involves multiple redox steps.Good. Often high-yielding for the ring formation.
Atom EconomyPoor. Bromination and subsequent steps generate significant waste (e.g., HBr, protecting group remnants).Moderate. Reduction steps (e.g., with NaBH₄) have good atom economy, but epoxidation and subsequent steps are less efficient.Moderate. The condensation step releases methanol, and the decarboxylation releases CO₂.
SelectivityCan be challenging. Regioselectivity of bromination needs to be controlled. Stereoselectivity of reduction can be managed.Good. Epoxidation and ring-opening can be highly stereoselective.Not directly applicable for the stereocenters, as they are introduced in later steps.
Starting Material Cost/Availability1-Benzyl-4-piperidone is commercially available but can be expensive.Pyridine and benzyl chloride are inexpensive commodity chemicals.Benzylamine and methyl acrylate are also readily available and inexpensive.

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol

Investigation of Nucleophilic and Electrophilic Reactivity Profiles

A complete understanding of the reactivity of 1-Benzyl-4,4-dimethoxypiperidin-3-ol would require a detailed investigation of its various functional groups.

Reactivity at the Piperidine (B6355638) Nitrogen Center

The nitrogen atom in the piperidine ring is expected to be nucleophilic due to the lone pair of electrons. In analogous N-benzylpiperidine systems, this nitrogen readily participates in reactions with electrophiles. chembk.comontosight.ai This can include alkylation, acylation, and reactions with other electron-deficient species. The benzyl (B1604629) group attached to the nitrogen can influence this reactivity through steric and electronic effects. However, no specific studies quantifying the nucleophilicity or detailing the electrophilic reactions at the nitrogen center of this compound have been found.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can undergo a variety of transformations. chembk.comsigmaaldrich.com In similar 3-hydroxypiperidine (B146073) structures, this group can be oxidized to a ketone, subjected to substitution reactions (for example, conversion to a halide), or undergo etherification or esterification. chembk.com The stereochemistry of the hydroxyl group would be expected to play a significant role in the stereochemical outcome of these reactions. Despite these general expectations, no literature specifically documenting such transformations for this compound is available.

Chemical Behavior of the Geminal Dimethoxy Functionality

The geminal dimethoxy group at the 4-position is a ketal functionality. Ketal groups are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to yield the corresponding ketone. The stability and reactivity of this group within the specific steric and electronic environment of the this compound ring system have not been specifically investigated or reported.

Kinetic and Thermodynamic Studies of Key Reactions

A thorough mechanistic elucidation would be supported by kinetic and thermodynamic data.

Determination of Reaction Orders and Rate-Limiting Steps

To understand the mechanism of any reaction involving this compound, determining the reaction order with respect to each reactant would be essential. This would help in identifying the molecularity of the rate-limiting step. For instance, in a hypothetical substitution reaction at the hydroxyl group, kinetic data could distinguish between an S_N1 and S_N2 pathway. At present, no such kinetic studies have been published for this compound.

Analysis of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effect (KIE) studies, which involve isotopic labeling at specific positions in the molecule, are powerful tools for probing transition state structures and identifying bond-breaking and bond-forming events in the rate-limiting step. For example, a deuterium (B1214612) KIE at the carbon bearing the hydroxyl group could provide insight into the mechanism of its substitution or elimination reactions. There is no evidence of KIE studies having been performed on this compound.

Elucidation of Energy Profiles and Transition State Structures

For any proposed reaction mechanism, the energy profile would map the potential energy of the system against the reaction coordinate. This profile would feature energy minima corresponding to reactants, intermediates, and products, and energy maxima representing transition states. The activation energy (the difference in energy between the reactants and the highest energy transition state) would determine the reaction rate.

Transition state structures represent the fleeting molecular configurations at the peak of the energy barrier between reactants and products (or intermediates). For reactions involving this compound, such as acid-catalyzed dehydration or palladium-catalyzed cross-coupling, the geometry and electronic structure of the transition states would be of significant interest. For instance, in a potential E1 dehydration mechanism under acidic conditions, the transition state would involve the partial departure of a water molecule and the incipient formation of a carbocation. Computational chemistry methods, such as Density Functional Theory (DFT), would be instrumental in modeling these transient structures and calculating their energies.

Catalytic Aspects in the Chemical Transformations of the Compound

The structural features of this compound, namely the hydroxyl group, the dimethoxy acetal (B89532), the tertiary amine, and the benzyl group, make it a candidate for various catalytic transformations.

Acid and base catalysis can be expected to play a significant role in the functional group interconversions of this compound.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This could initiate an elimination reaction to form an enol ether or a rearrangement. The dimethoxy acetal is also susceptible to acid-catalyzed hydrolysis, which would yield a ketone at the 4-position. The specific outcome would likely depend on the reaction conditions, such as the nature of the acid and the temperature. For instance, refluxing in toluene (B28343) in the presence of a strong acid like sulfuric acid has been shown to induce complex transformations in similar N-benzyl heterocyclic systems. mdpi.com

Base catalysis could involve the deprotonation of the hydroxyl group to form an alkoxide. This could facilitate subsequent reactions, such as oxidation or nucleophilic attack. The presence of the tertiary amine within the piperidine ring can also influence the compound's behavior in both acidic and basic media, acting as an internal base or becoming protonated in acidic environments.

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govdicp.ac.cnmdpi.comresearchgate.netwiley.com While direct examples involving this compound are scarce, the benzyl group and the piperidine scaffold suggest potential for participation in cross-coupling reactions.

The benzyl group could, in principle, be activated for cross-coupling reactions. More plausibly, the piperidine ring could be derivatized to introduce a leaving group (e.g., a halide or triflate), making it a suitable partner in palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Such strategies are widely used in the synthesis of complex molecules containing piperidine moieties. nih.gov

Below is an illustrative table of potential palladium-catalyzed cross-coupling reactions that could be adapted for derivatives of this compound, based on common methodologies for similar substrates.

Reaction TypeCoupling PartnerCatalystLigandBaseSolvent
Suzuki CouplingArylboronic acidPd(OAc)2 or Pd2(dba)3SPhos or XPhosK3PO4 or K2CO3Toluene/Water or Dioxane/Water
Buchwald-Hartwig AminationAminePd(OAc)2 or Pd2(dba)3BINAP or DavePhosNaOtBu or Cs2CO3Toluene or Dioxane
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2/CuIPPh3Et3N or iPr2NHTHF or DMF

Degradation Mechanisms and Stability Profiles Under Diverse Chemical Environments

The stability of this compound is expected to be dependent on the chemical environment.

Acidic Environment: As previously discussed, the compound is likely to be unstable in strongly acidic conditions. The primary degradation pathways would involve the hydrolysis of the dimethoxy acetal to a ketone and potential dehydration involving the hydroxyl group. The N-benzyl bond could also be susceptible to cleavage under certain acidic conditions, particularly in the presence of strong nucleophiles.

Basic Environment: The compound is expected to be more stable under basic conditions. However, strong bases could deprotonate the hydroxyl group, making it more susceptible to oxidation. The hydrolysis of the acetal is generally slow under basic conditions. Studies on the hydrolysis of benzyl esters have shown that degradation is often a base-catalyzed process. researchgate.netmdpi.comnih.govmdpi.com

Oxidative Environment: The secondary alcohol at the 3-position is a prime site for oxidation to a ketone. The tertiary amine of the piperidine ring can also be oxidized to an N-oxide. The benzyl group can be susceptible to oxidation at the benzylic position, potentially leading to cleavage of the N-benzyl bond.

Reductive Environment: The benzyl group can be removed by catalytic hydrogenation, a common deprotection strategy in organic synthesis, which would yield 4,4-dimethoxypiperidin-3-ol.

The following table summarizes the potential degradation pathways under different conditions.

ConditionPotential Degradation PathwayLikely Products
Strong AcidAcetal hydrolysis, Dehydration1-Benzyl-4-oxopiperidin-3-ol, 1-Benzyl-1,2,3,4-tetrahydropyridin-4-one derivatives
Strong BaseDeprotonation followed by oxidation1-Benzyl-4,4-dimethoxypiperidin-3-one
Oxidizing AgentsOxidation of alcohol and amine1-Benzyl-4,4-dimethoxypiperidin-3-one, 1-Oxido-1-benzyl-4,4-dimethoxypiperidin-3-ol
Catalytic HydrogenationN-debenzylation4,4-Dimethoxypiperidin-3-ol, Toluene

Sophisticated Spectroscopic Characterization and Structural Analysis of 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as 1-Benzyl-4,4-dimethoxypiperidin-3-ol, a suite of advanced NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to fully assign the complex spin systems within this compound.

¹H NMR: The proton NMR would provide initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns due to coupling with neighboring protons).

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically through two or three bonds. It would be instrumental in tracing the connectivity of protons within the piperidine (B6355638) ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (like C4) and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (from H to C)Key NOESY Correlations
1' (Bn-CH₂)60.53.60sC2, C6, C1'' (ipso-Ar)H2, H6, H2''/H6''
2, 655.02.80 (ax), 2.30 (eq)mC3, C4, C1'H1', H3
375.03.90mC2, C4, C5H2, H5, OH
4100.0----
540.01.80 (ax), 1.60 (eq)mC3, C4, C6H3, H6
4-OCH₃49.03.25sC4-
1'' (ipso-Ar)138.0----
2'', 6'' (ortho-Ar)129.07.35dC1', C4''H1'
3'', 5'' (meta-Ar)128.57.30tC1''-
4'' (para-Ar)127.57.25tC2''/C6''-
3-OH-2.50br sC3, C4H3

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve, provided a certified internal standard is used. For this compound, qNMR could be employed to:

Accurately determine the purity of a synthesized batch by comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard (e.g., maleic acid).

Monitor the progress of a chemical reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.

The piperidine ring can undergo a chair-to-chair interconversion. Additionally, there can be restricted rotation around the N-CH₂ (benzyl) bond. Dynamic NMR studies, which involve recording spectra at various temperatures, could provide insights into these processes. cdnsciencepub.comnih.govnanalysis.com

Chair Flip: At low temperatures, the axial and equatorial protons at positions 2, 5, and 6 might become distinct and give separate signals. As the temperature is raised, these signals would broaden, coalesce, and then sharpen into averaged signals, allowing for the calculation of the energy barrier for the ring flip.

N-Benzyl Rotation: Similarly, hindered rotation around the N-benzyl bond could lead to distinct environments for the ortho and meta protons of the phenyl ring at low temperatures. Variable temperature NMR could be used to determine the rotational energy barrier. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: Would be particularly sensitive to polar bonds. Key expected absorptions include a broad O-H stretch from the alcohol group (~3400 cm⁻¹), C-H stretches from the aromatic and aliphatic parts (~3100-2800 cm⁻¹), and C-O stretches from the alcohol and methoxy (B1213986) groups (~1200-1000 cm⁻¹).

Raman Spectroscopy: Would be more sensitive to non-polar bonds and symmetric vibrations. It would be expected to show strong signals for the aromatic ring breathing modes (~1600 cm⁻¹) and C-C backbone vibrations. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.comresearchgate.net

Interactive Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-HStretching~3400 (broad)Weak
Aromatic C-HStretching~3050 (medium)Strong
Aliphatic C-HStretching~2950-2850 (strong)Strong
Aromatic C=CRing Stretching~1600, 1495, 1450 (medium)Strong
C-O (alcohol)Stretching~1050 (strong)Medium
C-O (ether)Stretching~1100 (strong)Medium

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion and analyze the resulting fragment ions, offering a detailed map of the molecule's structure. nih.gov

The expected molecular formula is C₁₄H₂₁NO₃, with a monoisotopic mass of approximately 251.1521 Da. tygersci.com

Predicted Fragmentation Pathways:

Alpha-Cleavage: A primary fragmentation pathway for amines involves cleavage of the bond alpha to the nitrogen atom. Loss of the benzyl group (C₇H₇•, 91 Da) would be a highly favorable process, leading to a prominent ion.

Loss of Methanol (B129727): The dimethoxy acetal (B89532) at C4 could readily lose a molecule of methanol (CH₃OH, 32 Da) under ionization conditions.

Loss of Water: Dehydration involving the hydroxyl group at C3 is another common fragmentation pathway for alcohols. nih.gov

Interactive Table 3: Predicted Key Fragment Ions in the HRMS Spectrum of this compound

m/z (Predicted)Possible FormulaDescription of Loss from Molecular Ion [M+H]⁺
252.1594C₁₄H₂₂NO₃⁺Protonated molecular ion
234.1489C₁₄H₂₀NO₂⁺Loss of H₂O
220.1332C₁₃H₁₈NO₂⁺Loss of CH₃OH
161.1070C₇H₁₃NO₃⁺Loss of Benzyl radical (C₇H₇•)
91.0542C₇H₇⁺Tropylium ion (from benzyl group)

Circular Dichroism (CD) Spectroscopy for Chiral Elucidation and Conformational Analysis

This compound possesses a chiral center at the C3 position. If an enantiomerically pure or enriched sample were synthesized, Circular Dichroism (CD) spectroscopy could be used to investigate its chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Chiral Elucidation: The CD spectrum would show characteristic positive or negative bands (Cotton effects), which could potentially be correlated with the absolute configuration (R or S) at C3 through comparison with structurally related compounds or by using theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Conformational Analysis: The sign and intensity of the Cotton effects are highly sensitive to the conformation of the molecule. CD spectroscopy could therefore provide additional evidence for the preferred conformation of the piperidine ring and the orientation of its substituents in solution. rsc.org

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Molecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its crystal system, space group, unit cell dimensions, and the precise geometric parameters of its solid-state molecular architecture, such as bond lengths, bond angles, and torsion angles, cannot be provided at this time.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. The process involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the atomic positions can be accurately determined.

For a molecule such as this compound, which contains stereocenters, single-crystal X-ray diffraction would be invaluable. It would allow for the unambiguous assignment of the absolute stereochemistry at the chiral centers, a critical piece of information for its chemical and biological characterization. Furthermore, the analysis would reveal the preferred conformation of the piperidine ring and the spatial orientation of the benzyl and dimethoxy substituents in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and influence the material's physical properties.

While the specific crystallographic data for this compound is not currently available in the public domain, the general principles of X-ray diffraction analysis would be applicable to its study. Should a single crystal of sufficient quality be grown and analyzed in the future, the resulting data would provide the definitive structural characterization that is currently absent from the scientific record.

Computational Chemistry and Theoretical Insights into 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

While specific Density Functional Theory (DFT) studies on 1-benzyl-4,4-dimethoxypiperidin-3-ol have not been identified in published literature, this computational method is a cornerstone for predicting the ground state geometries and energetics of organic molecules. DFT calculations would allow for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can provide insights into the molecule's stability and the relative energies of different isomers. For analogous compounds, DFT has been successfully employed to elucidate preferred conformations and electronic properties.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for obtaining high-accuracy electronic properties. There are currently no specific ab initio studies focused on this compound in the available scientific literature. Such calculations could provide precise information on properties like the molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Comprehensive Conformational Analysis and Energy Landscape Mapping

A comprehensive conformational analysis of this compound would be necessary to understand its three-dimensional structure and flexibility. This type of analysis is critical as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Potential Energy Surface Scans and Identification of Global/Local Minima

Specific potential energy surface (PES) scans for this compound are not documented in existing research. A PES scan involves systematically changing the geometry of the molecule, such as rotating around a specific bond, and calculating the energy at each step. This process allows for the mapping of the energy landscape and the identification of stable conformations (local minima) and the most stable conformation (global minimum).

Calculation of Conformational Interconversion Barriers

Information regarding the calculated barriers for conformational interconversion of this compound is not available. These energy barriers, which represent the energy required to transition from one stable conformation to another, are important for understanding the dynamic behavior of the molecule.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure determination. Computational methods, such as those employing Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, allow for the a priori prediction of NMR parameters. dergipark.org.tr

For this compound, theoretical calculations would yield predicted ¹H and ¹³C NMR chemical shifts. These calculated values are instrumental in assigning the signals in an experimental spectrum to specific nuclei within the molecule. Discrepancies between theoretical and experimental shifts can often highlight interesting conformational or electronic effects not initially considered.

Furthermore, the calculation of spin-spin coupling constants (J-couplings) provides detailed information about the dihedral angles between adjacent protons, which is crucial for determining the stereochemistry and predominant conformation of the piperidine (B6355638) ring. For instance, the coupling constants between the proton on C3 and the adjacent methylene (B1212753) protons on C2 and C5 would be highly dependent on the axial or equatorial position of the hydroxyl group.

Table 1: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts (Note: The following data is illustrative of the type of data generated from computational studies and is not based on actual experimental results for this compound, as such data is not publicly available.)

AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C255.254.9
C370.169.8
C498.598.2
C555.254.9
C650.850.5

Calculated Vibrational Frequencies and Intensities for IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. researchgate.net

For this compound, a frequency calculation would reveal characteristic vibrational modes. Key predicted frequencies would include:

O-H stretch: A strong band in the IR spectrum, typically around 3300-3600 cm⁻¹, corresponding to the hydroxyl group. The exact position can indicate the extent of intra- or intermolecular hydrogen bonding.

C-H stretches: Bands in the 2800-3100 cm⁻¹ region, corresponding to the aromatic C-H of the benzyl (B1604629) group and the aliphatic C-H of the piperidine ring and methoxy (B1213986) groups.

C-O stretches: Strong absorptions in the 1000-1300 cm⁻¹ region, associated with the hydroxyl and methoxy groups.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzyl group.

These theoretical predictions are invaluable for the assignment of experimental spectra and for understanding the force constants of the chemical bonds within the molecule.

Molecular Modeling of Reactivity and Mechanistic Pathways

Computational modeling extends beyond static molecular properties to the exploration of chemical reactivity and reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Following

To understand how this compound might participate in a chemical reaction, computational chemists can locate the transition state (TS) structure for a proposed reaction pathway. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction. For example, in a potential oxidation of the hydroxyl group, IRC analysis would visualize the bond-breaking and bond-forming events.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netuni-muenchen.de It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an MEP map would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the piperidine ring. These are the most likely sites for electrophilic attack.

Positive potential (blue): Located around the hydrogen atom of the hydroxyl group and the hydrogens of the benzyl and piperidine rings. These areas are susceptible to nucleophilic attack.

This visual representation of charge distribution is a powerful guide for predicting how the molecule will interact with other reagents. researchgate.net

Inclusion of Solvent Effects in Computational Studies: Implicit and Explicit Solvation Models

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. ajgreenchem.comajgreenchem.com Computational studies must account for these solvent effects to provide realistic predictions.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's geometry and energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the specific interactions, such as hydrogen bonding between the solute and solvent, to be modeled directly. While more computationally demanding, this method can provide a more accurate description of the local solvent environment.

For this compound, considering a protic solvent like methanol (B129727) would be crucial for accurately modeling the behavior of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The choice between an implicit and explicit model would depend on the specific property being investigated and the desired level of accuracy.

Utilization of 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol As a Versatile Building Block in Organic Synthesis

Applications in the Construction of Structurally Diverse Substituted Piperidine (B6355638) Derivatives

No specific examples of 1-Benzyl-4,4-dimethoxypiperidin-3-ol being used as a starting material for the synthesis of other substituted piperidine derivatives were found in the reviewed literature.

Role in Cascade Reactions and Multicomponent Transformations

There is no available research detailing the participation of this compound in cascade or multicomponent reactions to generate complex molecular architectures.

Strategic Functional Group Interconversions Leading to Novel Chemical Structures

Specific examples of strategic functional group interconversions starting from this compound to produce novel chemical structures are not described in the accessible scientific literature.

Future Directions and Advanced Research Avenues for 1 Benzyl 4,4 Dimethoxypiperidin 3 Ol

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For a molecule like 1-Benzyl-4,4-dimethoxypiperidin-3-ol, future research could focus on moving away from traditional multi-step syntheses that may involve hazardous reagents and generate significant waste. Green chemistry principles could be applied to develop more sustainable methodologies.

Key Research Objectives:

Catalytic Hydrogenation: Exploring the use of efficient and recyclable catalysts for the reduction of a suitable pyridine (B92270) precursor. This would be an alternative to stoichiometric hydride reagents, reducing waste and improving atom economy.

Biocatalysis: Investigating the potential of enzymatic transformations to introduce chirality or perform specific oxidation or reduction steps, offering high selectivity under mild conditions.

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Developing synthetic pathways that operate at lower temperatures and pressures, potentially through photochemical or electrochemical methods.

A comparative table of potential green synthesis strategies is presented below:

Synthetic StrategyTraditional ApproachPotential Green AlternativeKey Advantages of Green Alternative
Reduction Step Use of metal hydrides (e.g., NaBH4, LiAlH4)Catalytic hydrogenation with H2Higher atom economy, recyclable catalyst, safer reagents
Solvent System Chlorinated solvents (e.g., DCM, Chloroform)Water, ethanol, or solvent-free conditionsReduced toxicity and environmental impact
Reaction Activation Thermal heatingMicrowave irradiation, ultrasonicationFaster reaction times, improved energy efficiency

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, scalability, and reproducibility. Applying these technologies to the synthesis of this compound could streamline its production and enable the rapid generation of analogues for screening purposes.

Potential Research Directions:

Continuous Flow Synthesis: Designing a continuous flow process where reactants are pumped through a series of reactors to produce the target molecule without isolation of intermediates. This can enhance safety when dealing with potentially unstable intermediates and allows for easier scaling.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to identify optimal conditions for the synthesis.

In-line Purification and Analysis: Integrating purification modules (e.g., solid-phase extraction, chromatography) and analytical techniques (e.g., NMR, MS) directly into the flow system for real-time monitoring and purification.

The table below outlines the potential benefits of integrating these technologies:

TechnologyKey FeaturesPotential Benefits for Synthesis of this compound
Flow Chemistry Continuous processing, precise control over reaction parameters, enhanced heat and mass transferImproved safety, scalability, and product consistency
Automated Synthesis High-throughput screening of reaction conditions, robotic handling of reagentsAccelerated optimization, rapid library generation of derivatives

Exploration of Its Role in Advanced Materials Science

The piperidine (B6355638) scaffold is a common motif in various functional materials. While no specific applications for this compound in materials science have been reported, its structure suggests potential avenues for exploration. The benzyl (B1604629) group, hydroxyl group, and the piperidine ring itself could all be functionalized to impart specific properties.

Hypothetical Research Areas:

Polymer Chemistry: The hydroxyl group could serve as a point of attachment for polymerization, potentially leading to the creation of novel polymers with unique thermal or optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the piperidine ring could act as a ligand for metal ions, leading to the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Organic Electronics: Derivatives of this compound could be investigated for their potential use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this is highly speculative without further data.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Chemistry

The intersection of chemical biology and materials chemistry presents exciting opportunities for developing new tools and technologies. The unique three-dimensional structure of this compound could be leveraged in these interdisciplinary fields.

Potential Interdisciplinary Projects:

Bioconjugation and Surface Functionalization: The hydroxyl group could be used to attach the molecule to biological macromolecules (e.g., proteins, DNA) or to the surface of materials (e.g., nanoparticles, sensors). This could be used to create targeted drug delivery systems or novel biosensors.

Development of Molecular Probes: By incorporating fluorophores or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes or to sense specific analytes.

Smart Materials: The piperidine ring can undergo conformational changes, which could be exploited in the design of "smart" materials that respond to external stimuli such as pH or temperature.

Q & A

Basic: What are the recommended safety protocols for handling 1-Benzyl-4,4-dimethoxypiperidin-3-ol in laboratory settings?

Methodological Answer:
While specific toxicological data for this compound is limited, safety protocols for structurally related piperidine derivatives (e.g., benzyl-substituted piperidines) should be followed:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust, as respiratory hazards are common in similar compounds .
  • First Aid: For accidental exposure:
    • Eye Contact: Flush with water for 15 minutes and consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT simulations) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: If crystals are obtainable, analyze bond lengths and angles (e.g., C–O and C–N bonds in the piperidine ring) to resolve structural ambiguities . For example, hydrogen-bonding geometry (e.g., D–H···A distances ≈ 2.0–2.5 Å) can confirm intermolecular interactions .

Advanced: What experimental strategies resolve contradictions in crystallographic data for piperidine derivatives like this compound?

Methodological Answer:
Discrepancies in crystallographic parameters (e.g., bond angles, thermal displacement) may arise from:

  • Disorder in Crystal Lattices: Use iterative refinement (e.g., SHELXL) to model atomic positions, especially for flexible methoxy or benzyl groups .
  • Thermal Motion Artifacts: Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Validation Tools: Cross-check results with the Cambridge Structural Database (CSD) to identify outliers. For example, if the C–O–C angle in the dimethoxy group deviates from the typical 111–115° range, re-examine diffraction data for twinning or absorption errors .

Advanced: How can the stereochemical configuration of this compound be determined experimentally?

Methodological Answer:

  • Chiral Chromatography: Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and measure optical rotation.
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with density functional theory (DFT) simulations to assign absolute configuration.
  • X-ray Crystallography with Anomalous Scattering: If heavy atoms (e.g., S, Cl) are introduced, use Bijvoet differences to determine handedness . For example, the spiro-pyrrolidine moiety in related compounds shows distinct θ angles (e.g., 119.5–121.6°) that correlate with stereochemistry .

Advanced: What synthetic routes optimize yield for this compound while minimizing side reactions?

Methodological Answer:

  • Stepwise Protection/Deprotection: Protect the 3-hydroxyl group with a tert-butyldimethylsilyl (TBS) ether before introducing the benzyl and methoxy groups to prevent oxidation .
  • Catalytic Hydrogenation: Use Pd/C or Raney Ni under controlled H2_2 pressure (1–3 atm) to reduce intermediates while preserving the dimethoxy functionality.
  • Reaction Monitoring: Employ in situ FTIR or LC-MS to detect byproducts (e.g., over-alkylation or ring-opening). For example, monitor for peaks at δ 4.5–5.0 ppm in 1^1H NMR, indicative of epoxide formation in related systems .

Basic: What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identify O–H stretching frequencies (3200–3600 cm1^{-1}) and shifts due to hydrogen bonding .
  • Solid-State NMR: Use 1^1H-13^13C CP/MAS to probe hydrogen-bond networks in crystalline samples.
  • X-ray Diffraction: Quantify hydrogen-bond geometry (e.g., D···A distances < 3.5 Å, angles > 120°) to map intermolecular interactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to locate electrophilic sites (e.g., electron-deficient carbons adjacent to the methoxy groups).
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict regioselectivity. For example, a low LUMO energy at the piperidine C-4 position suggests susceptibility to nucleophilic attack .
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD continuum model to account for solvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.